3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone is a compound belonging to the pyrazolone class of organic compounds. This specific pyrazolone derivative is characterized by the presence of a sulfonamide group, which enhances its solubility and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 253.28 g/mol. Its structure features a pyrazolone ring, which is known for its reactivity and utility in various chemical applications.
This compound is synthesized from precursor materials that include phenylhydrazine and methyl acetoacetate, similar to other pyrazolone derivatives. It can be classified as an organic heterocyclic compound due to the presence of nitrogen atoms within its ring structure. The sulfonamide group contributes to its classification as a sulfonamide derivative, which is significant in medicinal chemistry.
The synthesis of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone typically involves several key steps:
These methods emphasize a balance between yield, purity, and simplicity in the synthetic route, making it an efficient approach for producing this compound.
The molecular structure of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone consists of:
The structural representation can be summarized as follows:
3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone participates in various chemical reactions typical of pyrazolones, including:
These reactions are essential for developing new derivatives with potentially improved pharmacological properties.
The mechanism of action for 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone in biological systems typically involves:
The physical properties of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone include:
Chemical properties include:
3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone has several applications in scientific research:
The compound 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide [5] [8]. This name precisely defines its heterocyclic core and substituent arrangement:
The molecular structure features tautomerism at the pyrazolone ring, allowing equilibrium between the 5-hydroxy (aromatic) and 5-keto (non-aromatic) forms. This dynamic behavior influences reactivity in synthetic applications.
Table 1: Core Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide |
| Canonical SMILES | CC1=NN(C(=O)C1)C1=CC=CC(=C1)S(=O)(=O)N |
| InChIKey | ASVVGQURNHNITH-UHFFFAOYSA-N |
| Molecular Graph | C₁₀H₁₁N₃O₃S (verified via [1] [8]) |
The positioning of the sulfonamide group on the phenyl ring critically determines physicochemical behavior. The meta-isomer (3'-sulfoamidophenyl) exhibits distinct properties compared to its para-substituted (4'-sulfoamidophenyl) counterpart:
Table 2: Isomeric Comparison of Sulfoamidophenyl Pyrazolones
| Property | 3'-Isomer (89-29-2) | 4'-Isomer (89-36-1) |
|---|---|---|
| Substitution Pattern | meta-SO₂NH₂ | para-SO₃H (acid form) |
| Primary Use | Pharmaceutical intermediate | Carbohydrate derivatization |
| Melting Point | 196°C | Not specified (decomposes) |
| Molecular Weight | 253.28 g/mol | 254.26 g/mol |
| Key Application | Enzyme inhibition studies | HPLC pre-column derivatization |
The compound 89-29-2 is rigorously validated as the exclusive CAS Registry Number for 3-methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone across commercial and scientific sources [1] [2] [7]. Analytical data confirms:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7